molecular formula C20H18N4O3 B12377004 Tubulin polymerization-IN-45

Tubulin polymerization-IN-45

Katalognummer: B12377004
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: IQZQYSAVOSGJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tubulin polymerization-IN-45 is a small molecule compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-45 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tubulin polymerization-IN-45 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Tubulin polymerization-IN-45 has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study the dynamics of microtubule polymerization and depolymerization.

    Biology: Helps in understanding cell division, intracellular transport, and the role of microtubules in maintaining cell shape.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt cell division.

Wirkmechanismus

Tubulin polymerization-IN-45 exerts its effects by binding to the tubulin protein, preventing it from polymerizing into microtubules. This disruption of microtubule formation interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound specifically targets the colchicine binding site on tubulin, which is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tubulin polymerization-IN-45 is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy compared to other tubulin inhibitors. Its distinct chemical structure allows for better pharmacokinetic properties and reduced toxicity, making it a promising candidate for further development .

Eigenschaften

Molekularformel

C20H18N4O3

Molekulargewicht

362.4 g/mol

IUPAC-Name

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-26-12-7-8-19(27-2)17(9-12)22-20(25)18-10-16(23-24-18)14-11-21-15-6-4-3-5-13(14)15/h3-11,21H,1-2H3,(H,22,25)(H,23,24)

InChI-Schlüssel

IQZQYSAVOSGJFF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.